4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate
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Overview
Description
4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate typically involves multiple steps. One common method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate aldehyde to form the corresponding hydrazone. This intermediate is then reacted with 2-ethoxyphenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 2-ethoxyphenyl acetate
- 1,2,4-triazole derivatives
Uniqueness
What sets 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N6O3 |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
[4-[(E)-[(4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C14H18N6O3/c1-4-22-13-7-11(5-6-12(13)23-10(3)21)8-16-18-14-19-17-9(2)20(14)15/h5-8H,4,15H2,1-3H3,(H,18,19)/b16-8+ |
InChI Key |
CXCIXCZATNMCQF-LZYBPNLTSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(N2N)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NN=C(N2N)C)OC(=O)C |
Origin of Product |
United States |
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